molecular formula C4H2Br2Se B172953 2,5-Dibromoselenophene CAS No. 1755-36-8

2,5-Dibromoselenophene

Cat. No.: B172953
CAS No.: 1755-36-8
M. Wt: 288.84 g/mol
InChI Key: QAYFAXYTKFYUDZ-UHFFFAOYSA-N
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Description

2,5-Dibromoselenophene is a chemical compound with the molecular formula C4H2Br2Se. It is a derivative of selenophene, where two bromine atoms are substituted at the 2 and 5 positions of the selenophene ring. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in the field of heterocyclic chemistry .

Mechanism of Action

Target of Action

2,5-Dibromoselenophene is primarily used in the field of proteomics research . It is a key component in palladium-catalyzed direct heteroarylation . The primary targets of this compound are heteroarenes, which are aromatic compounds containing at least one heteroatom .

Mode of Action

The compound interacts with its targets through a process known as palladium-catalyzed direct heteroarylation . This process involves the activation of a C–H bond in a broad range of heteroaromatics using aryl halides as reaction partners . The reactivity of this compound allows it to give 2,5-di(heteroarylated) selenophenes in high yields using both thiazole and thiophene derivatives .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the palladium-catalyzed direct heteroarylation pathway . This pathway allows the preparation of bi(hetero)aryls, a class of molecules which exhibit useful physical properties, especially for the preparation of artificial photosynthetic systems for solar energy conversion or for thin film transistor applications .

Result of Action

The result of the action of this compound is the formation of 2,5-di(heteroarylated) selenophenes . These compounds are valuable in various applications, including the development of artificial photosynthetic systems and thin film transistors .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound should be stored under inert gas and in a temperature between 28 C to maintain its stability . Additionally, the compound is sensitive to air and heat . The reaction of this compound with heteroarenes is typically carried out at 90°C in the presence of Pd(OAc)2, under argon .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromoselenophene can be synthesized through the bromination of selenophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromoselenophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dibromoselenophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Bromoselenophene: A mono-brominated derivative of selenophene.

    2,5-Dibromothiophene: A sulfur analog of 2,5-dibromoselenophene.

    2,5-Dibromofuran: An oxygen analog of this compound.

Uniqueness: this compound is unique due to the presence of selenium in its structure, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly valuable in the synthesis of materials with specific electronic and optical properties .

Properties

IUPAC Name

2,5-dibromoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2Se/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYFAXYTKFYUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C([Se]C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540882
Record name 2,5-Dibromoselenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1755-36-8
Record name 2,5-Dibromoselenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromoselenophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,5-dibromoselenophene useful for synthesizing conjugated polymers?

A: this compound serves as a valuable monomer in palladium-catalyzed polycondensation reactions. [] This compound readily undergoes reactions with diethynyl aromatic compounds in the presence of a palladium catalyst and triethylamine. This results in the formation of soluble π-conjugated poly(aryleneethynylene) (PAE) type polymers. The bromine atoms in this compound act as leaving groups, allowing for efficient coupling with the diethynyl moieties. This polymerization process highlights the utility of this compound in constructing polymers with extended conjugation, which often exhibit desirable electronic and optical properties.

Q2: How does the reactivity of this compound compare to 2-bromoselenophene in palladium-catalyzed direct heteroarylation reactions?

A: this compound demonstrates higher reactivity compared to 2-bromoselenophene in palladium-catalyzed direct heteroarylation reactions. [] While 2-bromoselenophene only yields the desired 2-heteroarylated selenophene products with highly reactive heteroarenes, this compound effectively reacts with a broader range of thiazole and thiophene derivatives. This difference in reactivity arises from the presence of two bromine atoms in this compound, making it more susceptible to oxidative addition by the palladium catalyst and facilitating subsequent coupling reactions. This enhanced reactivity allows for the efficient synthesis of 2,5-di(heteroarylated) selenophenes. Furthermore, the selective reactivity of the bromine atoms in this compound enables sequential heteroarylation reactions. This allows for the stepwise introduction of different substituents at the 2- and 5-positions of the selenophene ring, broadening the synthetic possibilities for preparing unsymmetrical 2,5-di(hetero)arylated selenophene derivatives.

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